

Application Notes & Protocols: Development of Sustained-Release Formulations of Indobufen

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Compound of Interest

Compound Name: *Indobufen*

Cat. No.: *B1671881*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of sustained-release (SR) formulations of **Indobufen**, a non-steroidal anti-inflammatory drug (NSAID) with antiplatelet activity. The aim is to guide researchers through the formulation design, manufacturing process, and in vitro/in vivo evaluation of **Indobufen** SR tablets.

Introduction to Sustained-Release Indobufen

Indobufen is characterized by a relatively short biological half-life of approximately 7-8 hours, necessitating frequent administration to maintain therapeutic plasma concentrations.^[1] The development of a sustained-release formulation offers several potential benefits, including:

- **Improved Patient Compliance:** Reduced dosing frequency enhances patient adherence to the treatment regimen.
- **Reduced Plasma Level Fluctuations:** A controlled release rate minimizes the peaks and troughs in drug concentration, potentially reducing side effects associated with high peak plasma levels.
- **Enhanced Therapeutic Efficacy:** Maintaining a steady drug concentration within the therapeutic window for an extended period can improve the overall effectiveness of the drug.

This document will focus on the development of hydrophilic matrix-based SR tablets, a common and effective approach for controlling the release of water-soluble drugs.

Pre-formulation Studies

Prior to formulation development, essential pre-formulation studies should be conducted to characterize the physicochemical properties of **Indobufen** and its compatibility with selected excipients.

Key Parameters:

- **Solubility:** Determine the solubility of **Indobufen** in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to understand its dissolution behavior in the gastrointestinal tract.
- **Particle Size Distribution:** Analyze the particle size of the drug substance as it can influence dissolution and content uniformity.
- **Drug-Excipient Compatibility:** Assess the compatibility of **Indobufen** with chosen polymers and other excipients using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Formulation Development of Sustained-Release Matrix Tablets

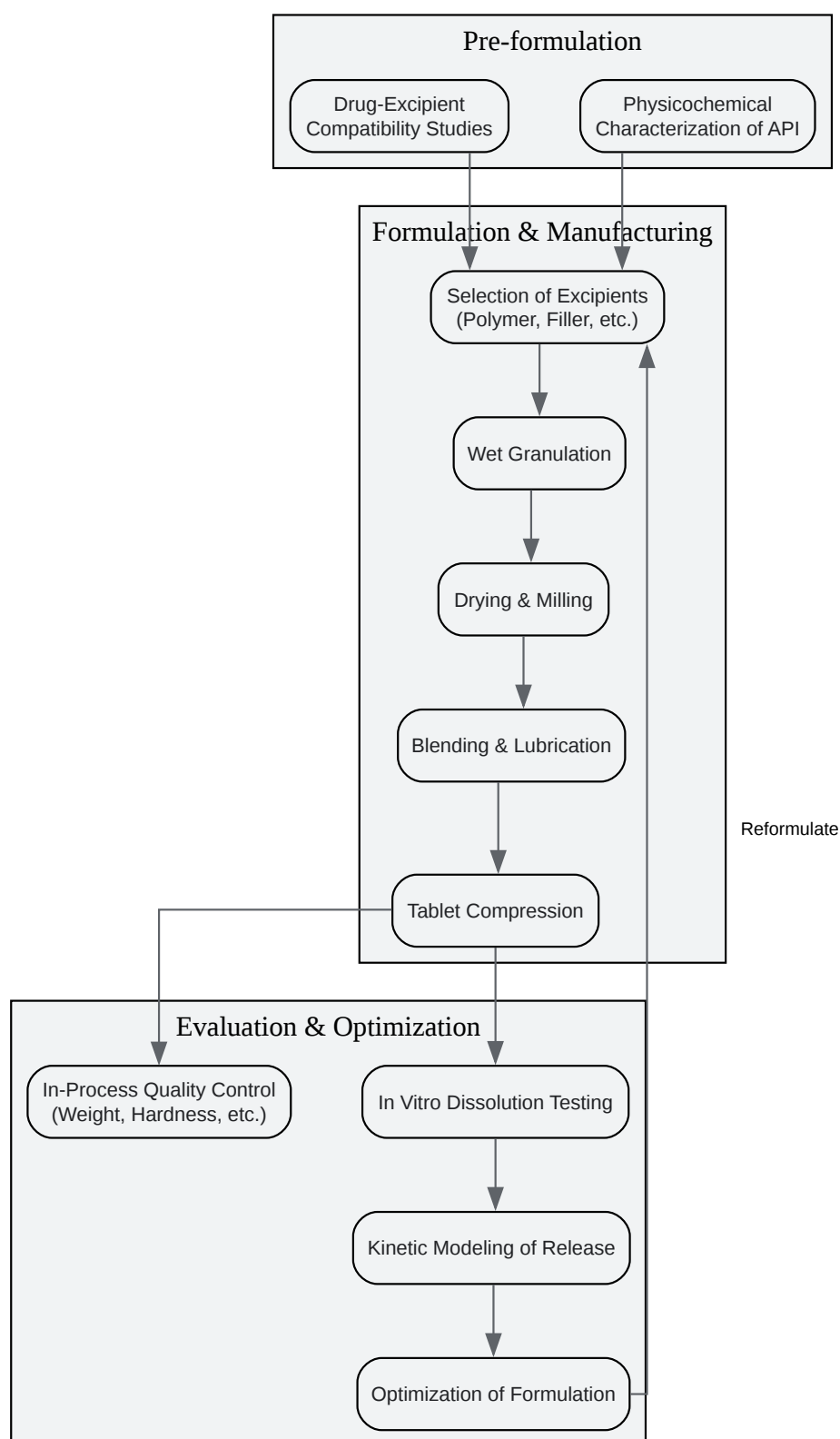
Hydrophilic matrix tablets are a popular choice for SR formulations due to their simplicity of manufacturing and ability to control drug release effectively. The release of the drug is primarily controlled by a combination of diffusion through the hydrated polymer matrix and erosion of the matrix itself.

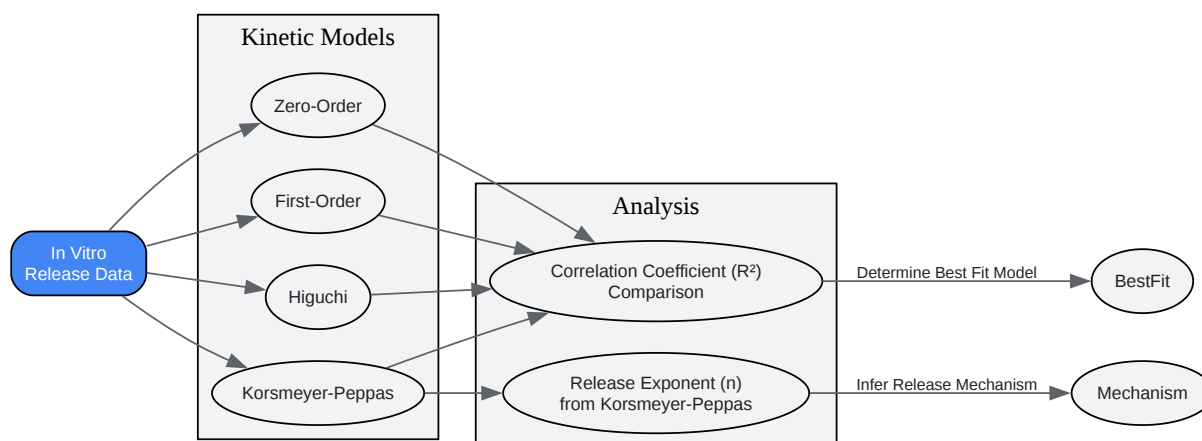
Table 1: Representative Formulations of **Indobufen** SR Matrix Tablets

Ingredient	Function	Formulation F1 (mg/tablet)	Formulation F2 (mg/tablet)	Formulation F3 (mg/tablet)
Indobufen	Active Pharmaceutical Ingredient	200	200	200
HPMC K100M	Hydrophilic Matrix Former	100	150	200
Microcrystalline Cellulose (Avicel® PH101)	Diluent/Filler	140	90	40
Povidone K30	Binder	25	25	25
Magnesium Stearate	Lubricant	5	5	5
Colloidal Silicon Dioxide	Glidant	5	5	5
Total Weight	475	475	475	

Note: HPMC (Hydroxypropyl Methylcellulose) is a commonly used hydrophilic polymer for creating sustained-release matrices. The viscosity grade (e.g., K100M) and concentration are critical factors in controlling the drug release rate.[\[2\]](#)

Experimental Workflow for Formulation Development





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References

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